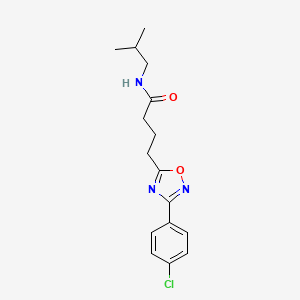
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, also known as EPOB-DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOB-DPA belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been shown to inhibit the activation of NF-κB, which leads to the suppression of pro-inflammatory cytokines and chemokines. Additionally, N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis and multiple sclerosis. N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is its poor solubility in aqueous solutions, which can limit its application in some experiments. Additionally, N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has a relatively short half-life, which can affect its efficacy in some experiments.
未来方向
Several future directions can be pursued in the research of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide. One of the areas of interest is the development of more efficient synthesis methods to obtain higher yields and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide and its potential therapeutic applications. Moreover, the development of more water-soluble derivatives of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide can expand its application in various experiments. Finally, the development of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide as a potential therapeutic agent for the treatment of various diseases requires further investigation.
Conclusion
In conclusion, N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been optimized to obtain high yields and purity of the compound. N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been extensively studied for its potential anti-inflammatory, anti-tumor, and neuroprotective properties. The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide involves the inhibition of the NF-κB pathway. N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, several future directions can be pursued in the research of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide involves the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate that is then isolated and purified to obtain N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide. The synthesis method of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been optimized to obtain high yields and purity of the compound.
科学研究应用
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide has been tested in various in vitro and in vivo models, and it has shown promising results in the treatment of several diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-8-10-15(11-9-14)19-17(22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBNCLOPFKOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)





